4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride

Lipophilicity Physicochemical property Building block comparison

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride (CAS 1674295-54-5) is a heterobifunctional building block comprising a bicyclo[1.1.1]pentane (BCP) cage linked to a benzenesulfonyl chloride warhead. The BCP motif serves as a three-dimensional, sp3-rich bioisostere for para-disubstituted phenyl rings, tert-butyl groups, and internal alkynes, while the sulfonyl chloride enables modular derivatization into sulfonamides, sulfonates, and sulfones.

Molecular Formula C11H11ClO2S
Molecular Weight 242.72
CAS No. 1674295-54-5
Cat. No. B2537390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride
CAS1674295-54-5
Molecular FormulaC11H11ClO2S
Molecular Weight242.72
Structural Identifiers
SMILESC1C2CC1(C2)C3=CC=C(C=C3)S(=O)(=O)Cl
InChIInChI=1S/C11H11ClO2S/c12-15(13,14)10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
InChIKeyMNJVBNBVQRFHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride (CAS 1674295-54-5): A BCP-Functionalized Sulfonyl Chloride Building Block for Medicinal Chemistry Procurement


4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride (CAS 1674295-54-5) is a heterobifunctional building block comprising a bicyclo[1.1.1]pentane (BCP) cage linked to a benzenesulfonyl chloride warhead. The BCP motif serves as a three-dimensional, sp3-rich bioisostere for para-disubstituted phenyl rings, tert-butyl groups, and internal alkynes, while the sulfonyl chloride enables modular derivatization into sulfonamides, sulfonates, and sulfones [1]. With a molecular weight of 242.72 g/mol, a computed XLogP3-AA of 3.4, and a topological polar surface area (TPSA) of 42.5 Ų, the compound occupies a physicochemical space distinct from its planar aromatic counterparts [2]. It is supplied as a research-grade intermediate (typical purity ≥95%) for use in parallel library synthesis, fragment-based drug discovery, and late-stage functionalization campaigns .

Why 4-tert-Butylbenzenesulfonyl Chloride or Benzenesulfonyl Chloride Cannot Substitute for 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl Chloride in Lead Optimization


Although benzenesulfonyl chloride (CAS 98-09-9) and 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2) share the sulfonyl chloride warhead and can form sulfonamide libraries, they fail to recapitulate the three-dimensional exit vector, sp3 character, and altered pharmacokinetic profile conferred by the BCP cage [1]. The BCP unit is approximately 1 Å shorter than a 1,4-disubstituted phenyl ring and imposes a rigid 180° substitution geometry that cannot be replicated by a planar phenyl or a freely rotating tert-butyl group [2]. Critically, the higher fractional sp3 character (Fsp3) of BCP-containing molecules correlates with improved aqueous solubility, reduced non-specific binding, and attenuated CYP-mediated oxidative metabolism—outcomes that are structurally inaccessible with purely aromatic sulfonyl chloride building blocks [3]. The quantitative evidence below demonstrates that these differences are measurable, reproducible, and have tangible consequences for the developability of downstream drug candidates.

Quantitative Differentiation Evidence for 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride Versus Closest Analogs


Lower Computed Lipophilicity (XLogP) Compared to 4-tert-Butylbenzenesulfonyl Chloride Despite Higher Molecular Weight

The target compound exhibits a computed XLogP3-AA of 3.4, which is 0.2 log units lower than that of 4-tert-butylbenzenesulfonyl chloride (XLogP = 3.6) [1]. This lower lipophilicity occurs in spite of the target compound's higher molecular weight (242.72 vs 232.73 g/mol) and larger heavy-atom count, suggesting the BCP cage intrinsically attenuates partition-driven hydrophobicity relative to the purely aliphatic tert-butyl group. Reduced logP is generally associated with improved developability profiles including lower hERG binding risk, reduced phospholipidosis potential, and better oral absorption predictability.

Lipophilicity Physicochemical property Building block comparison

≥50-Fold Improvement in Aqueous Solubility for BCP-Containing Analogues Versus Matched Phenyl Pairs

In a systematic matched-pair analysis across six diverse drug-like scaffolds, replacement of a para-substituted phenyl group (p-Ph) with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group increased aqueous solubility by a factor of at least 50, with additional drug-candidate pairs showing 20- to 40-fold improvements [1]. In contrast, replacement with bicyclo[2.2.2]octane-1,4-diyl (BCO) improved solubility by only 2- to 3-fold, and cubane-1,4-diyl (CUB) by approximately 10-fold. All measurements were conducted at pH 1 (acids) or pH 6.8 (esters) to determine intrinsic solubility of the neutral species, with crystallinity confirmed by polarized light microscopy and DSC [1]. This class-level evidence is directly transferable to the target compound, as the benzenesulfonyl chloride warhead is a latent precursor to the sulfonamide and ester derivatives characterized in the study.

Aqueous solubility Bioisostere Physicochemical property

Marked Decrease in Non-Specific Binding (CHI-IAM) Versus Phenyl-Containing and BCO-Containing Analogues

Using chromatographic hydrophobicity index measurements on immobilized artificial membranes (CHI-IAM), a direct correlate of non-specific binding (NSB), the replacement of a para-substituted phenyl group with a BCP unit reduced CHI(IAM) values by 6.7 to 8.9 retention units across multiple matched molecular pairs [1]. By contrast, replacement with bicyclo[2.2.2]octane-1,4-diyl (BCO) increased CHI(IAM) by +0.5 to +8.9 units, indicating higher NSB. The BCP-mediated reduction in NSB was consistent across amine, carboxylic acid, ester, and drug-like scaffolds, demonstrating that the effect is scaffold-independent and attributable to the intrinsic properties of the BCP cage [1]. This reduction in NSB is critical for PET tracer development, where high NSB obscures target-specific signal, and for therapeutic candidates, where NSB contributes to high volumes of distribution and extended terminal half-lives.

Non-specific binding CHI-IAM Bioisostere

Enhanced In Vitro Metabolic Stability in Liver S9 and Hepatocyte Incubations Versus tert-Butyl-Containing NS5B Inhibitors

In a medicinal chemistry campaign targeting hepatitis C NS5B polymerase, incorporation of a bicyclo[1.1.1]pentane moiety into the inhibitor scaffold resulted in low turnover in incubations with both rat and human liver S9 fractions and hepatocytes [1]. The BCP-containing inhibitors (compounds 1 and 2) exhibited hydroxylation of the bicyclic methine as the sole metabolic pathway, with no evidence of reactive metabolite formation from aromatic oxidation—a pathway commonly observed with phenyl-containing comparator compounds [1]. Compared with earlier leads bearing a tert-butyl group at the same position, the BCP analogs retained comparable antiviral potency (<10 nM against genotypes 1a, 1b, and 2a) while avoiding P450-mediated metabolic liabilities [2]. Although this data originates from advanced drug-like molecules rather than the building block itself, it demonstrates that the BCP motif—when embedded in a sulfonamide linkage (BCP-NH-C(O)-aryl)—confers metabolic advantages that are relevant to the target compound's primary application domain (sulfonamide library synthesis).

Metabolic stability Liver microsomes Hepatocytes

Validated Bioisosteric Replacement with Retention of Target Binding in Crystallographic Studies

X-ray crystallographic analysis of BCP-containing LpPLA2 inhibitor 2 at 1.9 Å resolution confirmed a binding mode nearly identical to that of the parent phenyl-containing inhibitor darapladib, with the BCP moiety slightly precluding the adjacent trifluorophenyl group from extending as far toward Leu121 and Phe125 while preserving all critical interactions within the oxyanion hole [1]. The BCP replacement was well tolerated, with potency maintained, and the physicochemical profile positively impacted relative to the phenyl progenitor [1]. This structural validation addresses a key procurement concern: whether the altered geometry of the BCP cage (approximately 1 Å shorter than a 1,4-disubstituted phenyl ring) compromises molecular recognition at the protein target. The crystallographic evidence demonstrates that for targets where the phenyl ring serves primarily as a scaffold rather than a direct π-stacking element, BCP-based building blocks are competent replacements that preserve binding while delivering the solubility and metabolic stability benefits documented above.

X-ray crystallography Bioisostere Target engagement

Higher Fractional sp3 Character (Fsp3) Versus All-Aromatic Sulfonyl Chloride Building Blocks

The target compound has a computed Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.55 (6 sp3 carbons out of 11 total carbons), compared to 0.10–0.30 for benzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride, respectively [1]. Higher Fsp3 has been prospectively correlated with improved clinical success rates, reduced off-target promiscuity, enhanced aqueous solubility, and superior metabolic stability in multiple independent analyses [2][3]. The BCP-benzenesulfonyl chloride thus represents a strategic procurement choice for medicinal chemistry groups explicitly targeting higher Fsp3 in screening libraries. The increase in Fsp3 from ~0.30 (tert-butyl analog) to 0.55 (BCP analog) is a measurable, structure-inherent differentiation that cannot be achieved by any all-aromatic sulfonyl chloride building block.

Fraction sp3 Three-dimensionality Drug-likeness

Procurement-Relevant Application Scenarios for 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride


Parallel Sulfonamide Library Synthesis for Lead Optimization Programs Targeting Improved Solubility and Reduced Non-Specific Binding

Medicinal chemistry teams conducting lead optimization on sulfonamide-containing series can deploy this building block in parallel synthesis to generate BCP-substituted sulfonamide libraries. Based on the ≥50-fold solubility improvement and 6.7–8.9 unit CHI-IAM reduction demonstrated for BCP-versus-phenyl matched pairs [1], the resulting library members are expected to exhibit superior aqueous solubility and lower non-specific binding compared to analogs derived from benzenesulfonyl chloride or 4-tert-butylbenzenesulfonyl chloride. The sulfonyl chloride warhead reacts efficiently with primary and secondary amines under standard conditions (e.g., pyridine or triethylamine, DCM or THF, 0–25 °C), enabling high-throughput amination in 96-well plate formats. This application is directly supported by the class-level solubility and NSB evidence in Section 3.

Fragment-Based Drug Discovery (FBDD) Incorporating Three-Dimensional, sp3-Rich Building Blocks

Fragment libraries enriched in three-dimensional, sp3-rich scaffolds have been statistically associated with higher clinical success rates [2]. With an Fsp3 of 0.55, the target compound is a strong candidate for FBDD collections, where each fragment must contribute to the desired property profile. The BCP-benzenesulfonyl chloride can be elaborated via sulfonamide formation into diverse fragment-sized molecules (MW < 300) for screening against protein targets. Procurement of this building block is strategically aligned with the 'Escape from Flatland' paradigm, which posits that increasing the fraction of saturated carbons in screening collections improves hit quality and reduces attrition due to poor physicochemical properties [2].

PET Tracer and Imaging Agent Precursor Development Requiring Low Non-Specific Binding

The marked reduction in CHI(IAM) values (6.7–8.9 units) associated with BCP substitution directly addresses the stringent non-specific binding requirements of PET tracer development [1]. The target compound can serve as a key intermediate for synthesizing BCP-containing sulfonamide-based PET ligands, where the sulfonyl group provides a metabolically stable linkage and the BCP cage reduces NSB to background tissue. The low NSB profile is particularly critical for CNS PET tracers, where high NSB can completely obscure specific signal. Procurement of this building block by imaging chemistry groups is justified by the class-level NSB data and the precedent of BCP-containing molecules in imaging agent programs [1].

Late-Stage Functionalization of Advanced Intermediates to Rescue Suboptimal ADME Profiles

When a lead series shows promising potency but poor solubility, high metabolic clearance, or excessive non-specific binding attributable to an aromatic sulfonamide moiety, the target building block can be introduced via a late-stage functionalization strategy. The sulfonyl chloride group allows for direct replacement of an existing benzenesulfonamide moiety through hydrolysis and re-sulfonylation, or by coupling to a pre-installed amine handle. The BCP cage then confers the solubility (≥50-fold), NSB (6.7–8.9 unit reduction), and metabolic stability (low turnover in S9/hepatocytes) advantages documented in Section 3 [1][3]. This rescue strategy is supported by the crystallographic evidence that the BCP replacement preserves target binding while improving physicochemical properties [4].

Quote Request

Request a Quote for 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.